

Application Note: Quantitative Analysis of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

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Compound of Interest

Compound Name: N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Cat. No.: B1444850

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Introduction

N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring a biphenyl core and a hydrophilic side chain, presents unique analytical challenges and necessitates the development of robust and reliable quantitative methods. This document provides detailed protocols for the quantification of **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide** in both bulk pharmaceutical substance (API) and biological matrices, specifically human plasma. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to the guidelines for analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline.^{[1][2][3]}

The primary analytical techniques detailed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for API analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for bioanalysis in plasma.^[4] The choice of these methods is predicated on their specificity, sensitivity, and suitability for the physicochemical properties of the analyte.

Physicochemical Properties of N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide

Property	Value	Source
Chemical Formula	C17H19NO3	Appchem[5]
Molecular Weight	285.3377 g/mol	Appchem[5]
Appearance	White to off-white solid	Predicted
Solubility	Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water	Predicted
UV λ_{max}	~254 nm	Predicted based on biphenyl chromophore[6]

Part 1: Quantification of Bulk N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide (API) by HPLC-UV

This section outlines a robust HPLC-UV method for the precise and accurate quantification of **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide** in its pure form. The biphenyl moiety of the molecule provides a strong chromophore, making UV detection a suitable and cost-effective choice for API analysis.[7][8]

Method Rationale

A reversed-phase HPLC method is selected due to the non-polar nature of the biphenyl core. A C18 column is a common choice for such compounds, offering excellent retention and separation from potential impurities.[9] The mobile phase, a mixture of acetonitrile and water, is optimized to achieve a suitable retention time and peak shape. The detection wavelength is set at the predicted λ_{max} of the biphenyl chromophore to maximize sensitivity.

Experimental Protocol

1. Instrumentation and Materials:

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Analytical balance.
- Volumetric flasks and pipettes.
- HPLC grade acetonitrile and water.
- **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide** reference standard.

2. Chromatographic Conditions:

Parameter	Condition
Mobile Phase	Acetonitrile:Water (60:40, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm
Run Time	10 minutes

3. Standard and Sample Preparation:

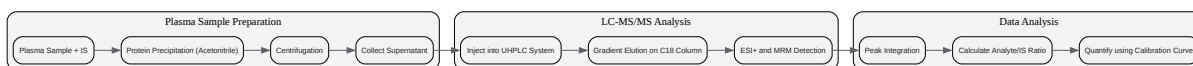
- **Standard Stock Solution (1 mg/mL):** Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.
- **Working Standard Solutions:** Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Sample Solution (for assay):** Accurately weigh approximately 10 mg of the **N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide** sample, dissolve it in a 10 mL volumetric flask with methanol, and then dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

Method Validation Summary (as per ICH Q2(R1))

The method was validated to demonstrate its suitability for its intended purpose.[1][2][3]

Validation Parameter	Result
Linearity (Range)	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Specificity	No interference from placebo or known impurities

Workflow Diagram



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